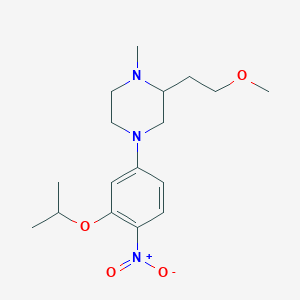
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with various functional groups
Preparation Methods
The synthesis of 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl and propan-2-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ether and ester linkages.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine include other substituted piperazines with different functional groups. These compounds may share some properties but differ in their specific applications and effects. Examples include:
1-Methyl-4-[4-nitrophenyl]piperazine: Lacks the methoxyethyl and propan-2-yloxy groups, leading to different chemical and biological properties.
2-(2-Methoxyethyl)-1-methyl-4-[4-aminophenyl]piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H27N3O4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C17H27N3O4/c1-13(2)24-17-11-14(5-6-16(17)20(21)22)19-9-8-18(3)15(12-19)7-10-23-4/h5-6,11,13,15H,7-10,12H2,1-4H3 |
InChI Key |
GBSDNXISILQDKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCOC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














